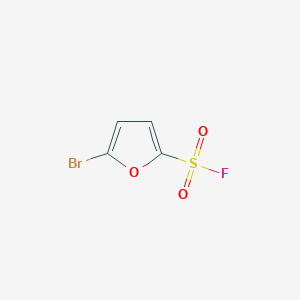

5-溴呋喃-2-磺酰氟

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-Bromofuran-2-sulfonyl fluoride is a chemical compound that has been used in various applications in organic synthesis, chemical biology, drug discovery, and materials science .

Synthesis Analysis

The synthesis of sulfonyl fluorides, including 5-Bromofuran-2-sulfonyl fluoride, has been a topic of significant research. Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides . This method involves the generation of fluorosulfonyl radicals from different precursors . Other methods for the preparation of sulfonyl fluorides have also been reported, including conjugate addition, electrophilic fluorination of thiols, anodic oxidative fluorination, and SO2 insertion/fluorination .Chemical Reactions Analysis

Sulfonyl fluorides, including 5-Bromofuran-2-sulfonyl fluoride, have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science . They have been used as electrophilic warheads by both medicinal chemists and chemical biologists . The balance of reactivity and stability that is so attractive for these applications .科学研究应用

蛋白质-生物分子相互作用分析

5-溴呋喃-2-磺酰氟: 在六氟化硫交换 (SuFEx) 化学中用于在蛋白质和相互作用的生物分子之间创建稳定的共价键。 此过程对于在药物开发中识别未知相互作用至关重要,因为它将瞬时相互作用转化为适用于下拉分析的稳定复合物 .

药物开发

该化合物在 SuFEx 化学中的作用扩展到药物开发。通过将5-溴呋喃-2-磺酰氟连接到小分子或蛋白质,研究人员可以以高特异性研究蛋白质-配体和蛋白质-蛋白质相互作用。 这对新药和治疗剂的设计具有重大意义 .

化学合成

在化学合成中,5-溴呋喃-2-磺酰氟是 SuFEx 反应中的关键试剂。 它用于创建各种化学结构,这些结构对于合成具有潜在应用的化合物至关重要,这些应用涵盖了包括药物化学在内的各个领域 .

药物化学

作为亲电试剂,5-溴呋喃-2-磺酰氟被药物化学家用来靶向特定的生物分子。 其反应性和稳定性的平衡使其成为开发新药和研究其与生物靶标相互作用的理想选择 .

材料化学

该化合物在材料化学中也有应用,它用于合成新材料。 将其掺入聚合物和其他材料中可以赋予独特的性能,例如增强耐用性或特定反应性 .

化学生物学

在化学生物学中,5-溴呋喃-2-磺酰氟在研究和操纵生物系统中起着重要作用。 它能够修饰生物分子,这可以更好地理解生物过程并开发新型生物技术工具 .

作用机制

Target of Action

Sulfonyl fluorides, including 5-Bromofuran-2-sulfonyl fluoride, are used as electrophilic warheads by both medicinal chemists and chemical biologists . They have emerged as the workhorse functional group with diverse applications being reported .

Mode of Action

The balance of reactivity and stability of sulfonyl fluorides is attractive for these applications . Particularly, the resistance of sulfonyl fluorides to hydrolysis under physiological conditions has provided opportunities for synthetic chemists . New synthetic approaches that start with sulfur-containing substrates include the activation of sulfonamides using pyrilium salts, the deoxygenation of sulfonic acids, and the electrochemical oxidation of thiols .

Biochemical Pathways

Sulfonyl fluorides have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science . Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides .

Result of Action

Sulfonyl fluorides are known to have bactericidal effects , which means they have the ability to kill bacteria.

安全和危害

While specific safety data for 5-Bromofuran-2-sulfonyl fluoride is not available, sulfonyl fluorides in general are known to cause severe skin burns and eye damage, and may cause respiratory irritation . They should be handled with care, using appropriate personal protective equipment, and should be used only in well-ventilated areas .

未来方向

Sulfonyl fluorides, including 5-Bromofuran-2-sulfonyl fluoride, have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science . Future research directions could include the development of new synthetic methods and applications, as well as further exploration of their mechanism of action .

生化分析

Biochemical Properties

5-Bromofuran-2-sulfonyl fluoride is known to interact with various enzymes, proteins, and other biomolecules . It is part of the sulfur (VI) fluorides group, which has seen significant growth in their application in biomolecular chemistry . The compound can be appended to small molecules to investigate protein-ligand interactions .

Cellular Effects

The cellular effects of 5-Bromofuran-2-sulfonyl fluoride are primarily related to its role in protein-biomolecule interactions . It can irreversibly cross-link interacting biomolecules, which can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 5-Bromofuran-2-sulfonyl fluoride involves its reaction with a nucleophile on the target via Sulfur (VI) fluoride exchange (SuFEx), irreversibly cross-linking the interacting biomolecules . This reaction is chemoselective and occurs at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Sulfur (VI) fluorides, the group to which this compound belongs, have been used in diverse fields such as chemical synthesis, medicinal chemistry, polymer chemistry, material chemistry, and chemical biology .

Metabolic Pathways

Sulfur (VI) fluorides, the group to which this compound belongs, have been widely used in diverse fields, suggesting that they may be involved in various metabolic pathways .

属性

IUPAC Name |

5-bromofuran-2-sulfonyl fluoride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2BrFO3S/c5-3-1-2-4(9-3)10(6,7)8/h1-2H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLOOWHYEGMAMPS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC(=C1)Br)S(=O)(=O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2BrFO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2-[(3-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-piperidin-1-ylsulfonylphenyl)methanone](/img/structure/B2363512.png)

![N-(4-(benzo[d]thiazol-2-yl)phenyl)-1-((4-methoxyphenyl)sulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2363514.png)

![2-(1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(4-fluorophenyl)acetamide](/img/structure/B2363518.png)

![6-Methyl-2,6-diaza-spiro[3.5]nonane](/img/structure/B2363519.png)

![7-Chloro-3-(3-fluorophenyl)-5-pyrrolidin-1-yltriazolo[1,5-a]quinazoline](/img/structure/B2363520.png)

![6-[[5-[(2,5-dimethylphenyl)methylsulfanyl]-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2363523.png)

![2,3-dimethoxy-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B2363532.png)

![2-(3-(4-methoxybenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-phenylbutan-2-yl)acetamide](/img/structure/B2363533.png)